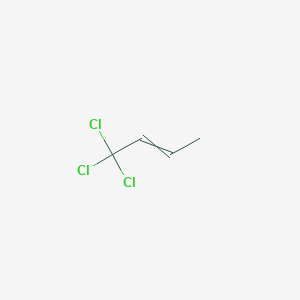
1,1,1-Trichlorobut-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trichlorobut-2-ene is an organochlorine compound with the molecular formula C4H5Cl3. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of three chlorine atoms and a double bond in its structure.
准备方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trichlorobut-2-ene can be synthesized through the chlorination of but-2-ene. The reaction typically involves the addition of chlorine gas to but-2-ene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation and other separation techniques to remove any impurities.
化学反应分析
Types of Reactions: 1,1,1-Trichlorobut-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated alcohols or ketones.
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed:
Oxidation: Chlorinated alcohols or ketones.
Reduction: Less chlorinated alkenes or alkanes.
Substitution: Compounds with hydroxyl, amino, or alkyl groups replacing chlorine atoms.
科学研究应用
1,1,1-Trichlorobut-2-ene has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is conducted to explore its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1,1,1-Trichlorobut-2-ene involves its reactivity with various nucleophiles and electrophiles. The presence of three chlorine atoms and a double bond makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
相似化合物的比较
1,1,1-Trichloroethane: A similar compound with three chlorine atoms but a different carbon backbone.
1,1,2-Trichloroethane: Another chlorinated compound with a different arrangement of chlorine atoms.
1,4-Dichlorobut-2-ene: A compound with two chlorine atoms and a similar carbon backbone.
Uniqueness: 1,1,1-Trichlorobut-2-ene is unique due to its specific arrangement of chlorine atoms and the presence of a double bond, which imparts distinct reactivity and chemical properties. This makes it valuable in various chemical syntheses and industrial applications.
属性
CAS 编号 |
42769-32-4 |
|---|---|
分子式 |
C4H5Cl3 |
分子量 |
159.44 g/mol |
IUPAC 名称 |
1,1,1-trichlorobut-2-ene |
InChI |
InChI=1S/C4H5Cl3/c1-2-3-4(5,6)7/h2-3H,1H3 |
InChI 键 |
VKHSLYFRPGQIBB-UHFFFAOYSA-N |
规范 SMILES |
CC=CC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



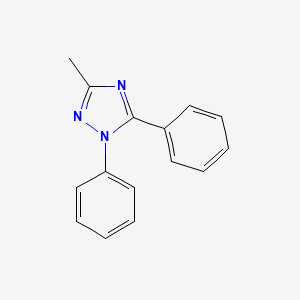

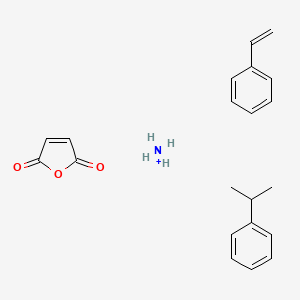
![3'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine](/img/structure/B14650931.png)
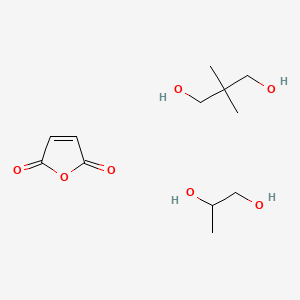
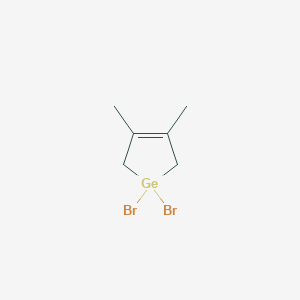
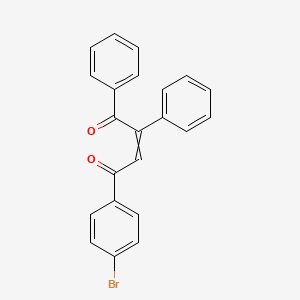


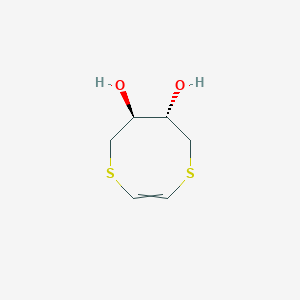
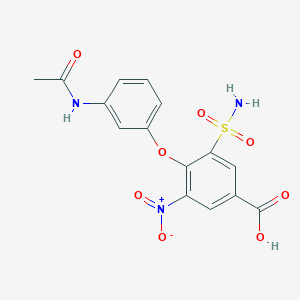
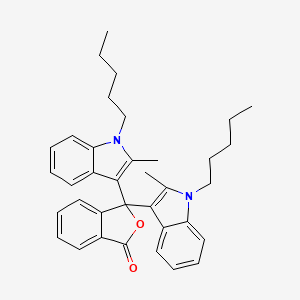
![N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]-2-iodoacetamide](/img/structure/B14650990.png)
